molecular formula C8H11N3 B13987259 4-Cyclopropyl-6-methyl-5-pyrimidinamine

4-Cyclopropyl-6-methyl-5-pyrimidinamine

Cat. No.: B13987259
M. Wt: 149.19 g/mol
InChI Key: IXRHWFLCOHPBSQ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-methyl-5-pyrimidinamine is a chemical compound based on a pyrimidine core structure, specifically functionalized as a 5-pyrimidinamine. This amine substitution pattern is of significant interest in medicinal and agrochemical research. While the specific biological activity and properties of this exact isomer are less documented, its structural framework is highly privileged. The closely related isomer, 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine (known as the fungicide Cyprodinil), demonstrates broad-spectrum systemic activity against various plant pathogens by potentially inhibiting methionine biosynthesis or affecting the activity of cytoderm hydrolytic enzymes . Pyrimidine amines, as a class, are frequently explored as key scaffolds in drug discovery and are known to serve as versatile intermediates in organic synthesis . Researchers value this compound for developing novel active ingredients and as a building block for constructing more complex molecules. Its structure, featuring the cyclopropyl group, is often utilized to modulate properties like metabolic stability and lipophilicity in lead optimization efforts . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-cyclopropyl-6-methylpyrimidin-5-amine

InChI

InChI=1S/C8H11N3/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3,9H2,1H3

InChI Key

IXRHWFLCOHPBSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C2CC2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Substitutions

One common approach begins with substituted anilines, such as 3-bromo-2-methyl-aniline derivatives, which are modified to introduce the cyclopropyl group. For example:

Step Reaction Conditions Yield Notes
(a) 3-bromo-2-methyl-aniline + (1-ethoxycyclopropoxy)-trimethylsilane Reflux in MeOH with acetic acid overnight Quantitative Formation of 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline
(b) Reduction with borane THF complex 0°C to reflux, 18 h Quantitative Converts methoxycyclopropyl to cyclopropyl amine

These steps effectively install the cyclopropyl substituent on the aniline nitrogen, setting the stage for further ring construction.

Pyrimidine Ring Construction

The pyrimidine ring is typically constructed via cyclization reactions involving the substituted aniline and appropriate carbonyl or nitrile precursors. For example, conversion of substituted anilines to quinolinone or related heterocycles through reaction with oxalyl chloride and aluminum trichloride can be used to form fused ring systems:

Step Reaction Conditions Yield Notes
(c) 3-bromo-N-cyclopropyl-2-methyl-aniline + oxalyl chloride Reflux in Et2O, 18 h 21% Formation of 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione
(d) Oxidative cleavage with H2O2, NaOH Room temperature, 2 h 99% Conversion to 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid

Subsequent transformations involve cyclization with triphosgene and ethyl nitroacetate to form quinolinone derivatives, which are structurally related to pyrimidines and can be further modified to achieve the target compound.

Amination and Final Functionalization

Reduction of nitro groups to amines is a crucial step to introduce the amino functionality at the desired position:

Step Reaction Conditions Yield Notes
(f) Reduction of 7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-3-nitro-quinolin-2-one Sodium hydrosulfite, reflux in EtOH/H2O, 1 h Quantitative Produces 3-amino-7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-quinolin-2-one

This step is essential for obtaining the amino-substituted heterocycle analogous to this compound.

Analytical and Purification Methods

Throughout the synthesis, analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and flash chromatography are employed to monitor reaction progress and purify intermediates and final products.

Technique Purpose Details
TLC Reaction monitoring UV light and potassium permanganate staining
NMR Structural elucidation ^1H and ^13C NMR with COSY and NOE experiments
LC-MS Molecular weight confirmation Multiple UPLC methods with C18 columns and gradient elution
Flash Chromatography Purification Silica gel or C18 stationary phases with solvent gradients

These methods ensure the integrity and purity of the synthesized compound.

Summary Table of Key Synthetic Steps

Step No. Intermediate Reaction Type Reagents/Conditions Yield (%) Key Analytical Data
1 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline Cyclopropylation (1-ethoxycyclopropoxy)-trimethylsilane, MeOH, AcOH, reflux Quantitative LC-MS m/z 256.3 [M+H]+
2 3-bromo-N-cyclopropyl-2-methyl-aniline Reduction Borane THF complex, 0°C to reflux Quantitative LC-MS m/z 226.3 [M+H]+
3 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione Cyclization Oxalyl chloride, AlCl3, reflux 21 LC-MS m/z 280.3 [M+H]+
4 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid Oxidation H2O2, NaOH, RT 99 LC-MS m/z 270.3 [M+H]+
5 7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-3-nitroquinolin-2(1H)-one Cyclization Triphosgene, ethyl nitroacetate, Et3N, 60°C 27 LC-MS m/z 339.3 [M+H]+
6 3-amino-7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-quinolin-2-one Reduction Sodium hydrosulfite, reflux EtOH/H2O Quantitative LC-MS m/z 309 [M+H]+

Research Findings and Considerations

  • The synthesis involves careful control of reaction conditions such as temperature, atmosphere (nitrogen), and quenching steps to avoid decomposition or side reactions.
  • Yields vary significantly depending on the step, with cyclization steps generally showing lower yields due to complexity.
  • The cyclopropyl group is introduced early and maintained throughout the synthesis, highlighting its stability under various reaction conditions.
  • The amino group is introduced in the later stages via reduction of nitro precursors to ensure selectivity and functional group compatibility.
  • Analytical methods are crucial for confirming the structure and purity at each stage, ensuring reproducibility and scalability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

The following table and discussion highlight key structural, functional, and application-based differences between 4-Cyclopropyl-6-methyl-5-pyrimidinamine and related compounds:

Compound Name Substituents (Positions) Functional Groups Biological/Industrial Relevance CAS Number Reference
This compound Cyclopropyl (4), Methyl (6), Amine (5) Amine Hypothesized kinase inhibition* N/A N/A
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (2), Methyl (6), Carboxylic acid (4) Carboxylic acid Manufacturing intermediate 89581-58-8
6-Chloro-4-hydroxypyrimidine Chloro (6), Hydroxy (4) Hydroxy Laboratory synthesis, repacking 4765-77-9
(E)-6-Cyclopropyl-5-{[(4-chlorophenethyl)imino]methyl}pyrimidine-2,4-diamine (13l) Cyclopropyl (6), Chlorophenethyl (5), Diamine (2,4) Iminomethyl, Diamine Molecular docking studies (kinase targets) N/A

Key Observations:

Substituent Positioning :

  • The cyclopropyl group in this compound occupies position 4, whereas analogs like compound 13l feature cyclopropyl at position 6 . Positional isomerism significantly impacts steric hindrance and binding affinity in molecular docking studies.
  • Functional groups such as amines (e.g., 5-pyrimidinamine) versus carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) alter polarity and reactivity. Carboxylic acid derivatives are often intermediates in synthesis, while amines may enhance bioavailability .

Biological Activity: Compound 13l and its analogs (13m, 13n) exhibit iminomethyl and diamine groups, which enhance hydrogen bonding with kinase active sites in docking studies . Hydroxy and chloro substituents (e.g., 6-Chloro-4-hydroxypyrimidine) are associated with antimicrobial activity in other studies, but evidence for this specific compound remains unexplored .

Industrial Applications :

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid is explicitly used in manufacturing and processing, highlighting its role as a synthetic precursor . The absence of reactive groups like chlorine or carboxylic acid in this compound may limit its utility in similar industrial contexts.

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